2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- 2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)-
Brand Name: Vulcanchem
CAS No.: 215434-26-7
VCID: VC16387179
InChI: InChI=1S/C12H16N2O2S3/c1-4-14(5-2)19(15,16)12-7-6-11(18-12)10-8-17-9(3)13-10/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H16N2O2S3
Molecular Weight: 316.5 g/mol

2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)-

CAS No.: 215434-26-7

Cat. No.: VC16387179

Molecular Formula: C12H16N2O2S3

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- - 215434-26-7

Specification

CAS No. 215434-26-7
Molecular Formula C12H16N2O2S3
Molecular Weight 316.5 g/mol
IUPAC Name N,N-diethyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C12H16N2O2S3/c1-4-14(5-2)19(15,16)12-7-6-11(18-12)10-8-17-9(3)13-10/h6-8H,4-5H2,1-3H3
Standard InChI Key HVRFPORBSGWKPR-UHFFFAOYSA-N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=C(S1)C2=CSC(=N2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N,N-diethyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide, reflects its hybrid heterocyclic framework. The thiophene ring at position 2 is sulfonated, with diethylamine substituents on the sulfonamide group. At position 5 of the thiophene, a 2-methylthiazole group introduces additional nitrogen and sulfur atoms, creating a conjugated system (Fig. 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H16N2O2S3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}_{3}
Molecular Weight316.5 g/mol
Canonical SMILESCCN(CC)S(=O)(=O)C1=CC=C(S1)C2=CSC(=N2)C
InChI KeyHVRFPORBSGWKPR-UHFFFAOYSA-N
Solubility (pH 7.4)13.6 µg/mL

The solubility profile indicates limited aqueous dissolution, a common challenge for sulfonamides, necessitating formulation strategies for biological testing.

Spectroscopic and Computational Insights

The Standard InChI string provides a machine-readable representation of its stereochemical and connectivity data, enabling computational modeling. Density functional theory (DFT) simulations could predict electronic properties, such as HOMO-LUMO gaps, to assess reactivity. The thiazole-thiophene conjugation likely results in a planar geometry, favoring π-π stacking interactions in solid-state structures .

Synthesis and Structural Elucidation

Enantioselective Synthetic Routes

A patented synthesis (US5470973A) describes enantioselective reduction of 3-(bromoacetyl)-2-thiophenesulfonamide precursors using (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™], followed by cyclization and N-alkylation (Fig. 2) . Key steps include:

  • Reduction: The ketone group in 3-(bromoacetyl)-2-thiophenesulfonamide is reduced enantioselectively to yield a chiral alcohol intermediate.

  • Cyclization: Intramolecular nucleophilic attack forms the thiazine ring system.

  • N-Alkylation: Reaction with 3-bromo-1-methoxypropane introduces the diethylamine substituents .

This method achieves high enantiomeric excess (ee >90%) at 30°C, offering cost advantages over stoichiometric boron-based reductions .

Alternative Pathways

Oxidative approaches starting from 3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide intermediates have been explored, though yields remain suboptimal compared to enantioselective methods .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

With a solubility of 13.6 µg/mL at physiological pH, the compound falls into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). LogP predictions (estimated via XLogP3: 3.1) suggest moderate lipophilicity, aligning with thiophene-thiazole hybrids .

Stability Profile

No degradation data are available, but sulfonamides generally exhibit hydrolytic stability under acidic conditions. The thiazole ring may confer resistance to oxidative metabolism, potentially extending half-life in vivo .

Biological Activity and Mechanistic Hypotheses

Enzyme Inhibition

The sulfonamide moiety (-SO2_2NH-) is a known zinc-binding group in carbonic anhydrase inhibitors. Substitution patterns in this compound could modulate selectivity for isoforms like CA-IX/XII, relevant in cancer therapy.

Research Gaps and Future Directions

Priority Investigations

  • In vitro screening: Antimicrobial, anticancer, and anti-inflammatory assays.

  • ADMET profiling: Hepatic microsomal stability, CYP inhibition, and plasma protein binding.

  • Crystallography: X-ray structure determination to guide structure-based drug design .

Synthetic Chemistry

  • Catalyst optimization: Transition-metal-catalyzed C-H functionalization to diversify substitution patterns.

  • Continuous flow synthesis: Improve yield and enantioselectivity of the patented route .

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